Cas no 725213-24-1 (1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine)
![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine structure](https://ja.kuujia.com/scimg/cas/725213-24-1x500.png)
1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine 化学的及び物理的性質
名前と識別子
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- AKOS010551076
- 1-[(2-ethoxyphenyl)methyl]piperidin-3-amine
- 1-(2-Ethoxybenzyl)piperidin-3-amine
- F1908-3034
- 725213-24-1
- 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine
-
- インチ: 1S/C14H22N2O/c1-2-17-14-8-4-3-6-12(14)10-16-9-5-7-13(15)11-16/h3-4,6,8,13H,2,5,7,9-11,15H2,1H3
- InChIKey: SEXDUEXJMHLNDZ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC=CC=1CN1CCCC(C1)N
計算された属性
- せいみつぶんしりょう: 234.173213330g/mol
- どういたいしつりょう: 234.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-3034-2.5g |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | E142151-1g |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1908-3034-0.5g |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-3034-1g |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-3034-5g |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-3034-10g |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | E142151-100mg |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E142151-500mg |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1908-3034-0.25g |
1-[(2-ethoxyphenyl)methyl]piperidin-3-amine |
725213-24-1 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645117-250mg |
1-(2-Ethoxybenzyl)piperidin-3-amine |
725213-24-1 | 98% | 250mg |
¥9873.00 | 2024-05-02 |
1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
1-[(2-Ethoxyphenyl)methyl]piperidin-3-amineに関する追加情報
Professional Introduction to 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine (CAS No: 725213-24-1)
1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 725213-24-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this amine derivative incorporates a piperidine ring substituted with an ethoxyphenylmethyl group, which contributes to its distinctive chemical behavior and reactivity.
The piperidine core is a common motif in many bioactive molecules, known for its ability to enhance solubility and metabolic stability. In contrast, the (2-Ethoxyphenyl)methyl side chain introduces hydrophobic interactions and electronic effects that can modulate the compound's pharmacokinetic properties. These features make 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine a valuable scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry have enabled more precise predictions of the compound's interactions with biological targets. Molecular docking studies suggest that this molecule may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation in oncology and neurology. The ethoxyphenyl moiety, in particular, has been shown to influence binding affinity through π-stacking interactions and hydrogen bonding capabilities.
In the context of drug discovery, the synthesis of 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine has been optimized using modern synthetic techniques. Palladium-catalyzed cross-coupling reactions have been employed to construct the piperidine ring efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization of the molecule. These synthetic methodologies not only enhance yield but also improve scalability for industrial applications.
The pharmacological profile of 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine has been explored in several preclinical studies. Initial in vitro assays indicate that the compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential therapeutic benefits in treating neurological disorders. Furthermore, its ability to cross the blood-brain barrier has been assessed, which is a critical factor for central nervous system drugs.
One of the most intriguing aspects of this compound is its potential role as a prodrug. The ethoxyphenylmethyl group can be metabolically activated to release active pharmacophores, thereby enhancing bioavailability. This concept aligns with current trends in prodrug design, where modularity and metabolic stability are key considerations. Further research is ongoing to elucidate the metabolic pathways involved and to optimize prodrug efficacy.
The regulatory landscape for 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine is also evolving. As computational toxicology tools become more sophisticated, regulatory agencies are increasingly relying on these models to predict safety profiles before extensive animal testing is conducted. This approach not only accelerates drug development timelines but also reduces ethical concerns associated with animal experimentation.
Future directions in the study of 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine include exploring its derivatives for improved pharmacological properties. By modifying the substitution patterns on the piperidine ring or introducing additional functional groups, chemists can fine-tune the compound's activity profile. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high yields.
The integration of artificial intelligence (AI) into drug discovery has also opened new avenues for research on this compound. Machine learning algorithms can predict optimal synthetic pathways and identify novel derivatives with enhanced properties. This interdisciplinary approach combines traditional medicinal chemistry expertise with cutting-edge computational techniques.
In conclusion, 1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine (CAS No: 725213-24-1) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it a valuable asset in drug development efforts. As research continues to uncover new therapeutic possibilities, this molecule is poised to play a crucial role in addressing unmet medical needs.
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